Canertinib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Investigating Canertinib's Efficacy in Different Cancers

One primary area of scientific research involving Canertinib focuses on its effectiveness against various cancers. Studies have explored its potential in:

- Non-small cell lung cancer (NSCLC): NSCLC is the most common type of lung cancer. Research suggests that Canertinib may be beneficial for patients with specific mutations in the EGFR gene. These mutations can lead to the overactivation of EGFR, promoting cancer cell growth. Canertinib's ability to target EGFR makes it a potential therapeutic option for such patients [].

- Other solid tumors: Scientific investigations are ongoing to determine Canertinib's efficacy in other solid tumors, such as head and neck cancers, gastrointestinal malignancies, and breast cancer. These studies aim to evaluate Canertinib's potential to inhibit the growth of these cancers by targeting EGFR signaling pathways [].

Understanding Canertinib's Mechanism of Action

Another scientific research focus is on elucidating the precise mechanism by which Canertinib inhibits EGFR activity. This research involves:

- Signaling pathway analysis: Scientists are investigating how Canertinib interacts with EGFR and disrupts downstream signaling pathways that regulate cell growth and survival. Understanding these interactions can help identify potential resistance mechanisms and guide the development of more effective therapies [].

- Combination therapy studies: Research is ongoing to explore the effectiveness of combining Canertinib with other anticancer drugs. This approach aims to target different aspects of cancer cell biology and potentially improve treatment outcomes [].

Canertinib is an experimental drug candidate classified as a pan-epidermal growth factor receptor tyrosine kinase inhibitor. It is primarily designed to target the epidermal growth factor receptor and its family members, including human epidermal growth factor receptor 2 and human epidermal growth factor receptor 4. The compound has demonstrated activity against various cancer types, particularly esophageal squamous cell carcinoma, both in vitro and in vivo settings . Canertinib is characterized by its irreversible binding to the tyrosine kinase domain of these receptors, which results in prolonged inhibition of downstream signaling pathways involved in tumor proliferation and survival .

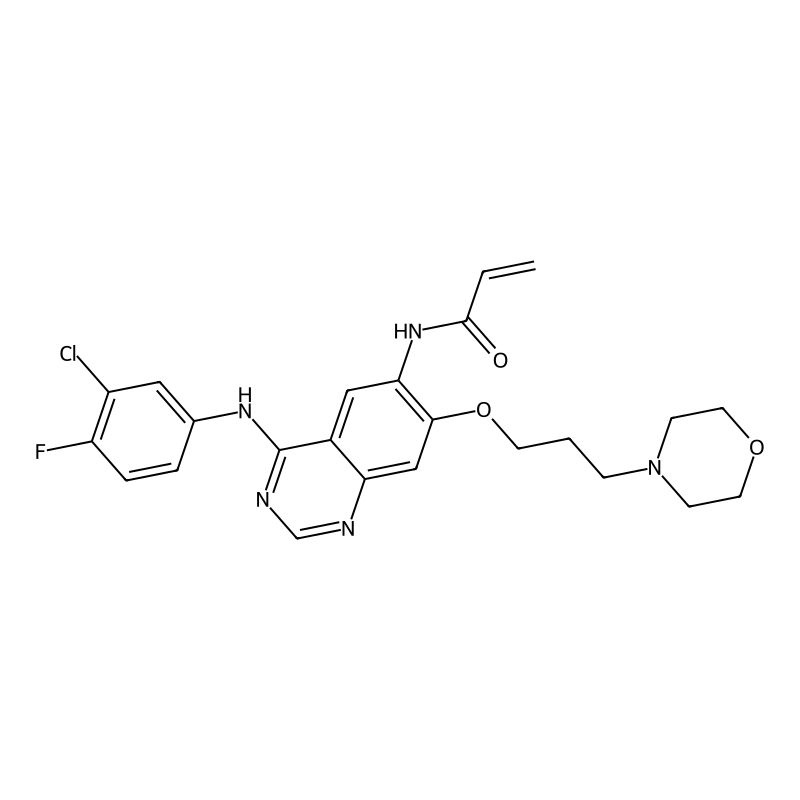

The chemical formula for Canertinib is , with a molecular weight of approximately 485.94 g/mol. Its structural uniqueness lies in its ability to inhibit multiple members of the ErbB family, making it a versatile candidate in cancer therapy .

Canertinib acts as an irreversible inhibitor of EGFRs. It binds to the ATP-binding pocket of these receptor tyrosine kinases, preventing them from binding to ATP, a crucial molecule for their signaling activity []. This disrupts downstream signaling pathways essential for cancer cell growth and proliferation [].

Studies suggest Canertinib may also affect tumor metabolism and reduce hypoxia (oxygen deficiency) within tumors, potentially enhancing the effectiveness of other therapies [].

Canertinib functions primarily through the inhibition of tyrosine kinase activity associated with the epidermal growth factor receptor family. The mechanism of action involves the formation of a covalent bond with the cysteine residue in the ATP-binding site of the receptor, effectively blocking phosphorylation and subsequent signaling cascades that promote cell division and survival .

The typical reaction can be summarized as follows:

- Binding Reaction:

This complex formation inhibits downstream signaling pathways such as the mitogen-activated protein kinase pathway and the phosphatidylinositol 3-kinase pathway, both crucial for tumor growth and survival.

Canertinib exhibits significant biological activity against various cancer cell lines. Research indicates that it can enhance the sensitivity of resistant cancer cells to other chemotherapeutic agents, such as paclitaxel and carboplatin . In studies involving drug-resistant human breast carcinoma cells (MCF-7/TamR), canertinib treatment led to a marked increase in apoptosis and reduced cell proliferation .

The compound's efficacy is attributed to its ability to downregulate anti-apoptotic proteins like B-cell lymphoma 2, thereby promoting programmed cell death in cancer cells that rely on epidermal growth factor receptor signaling for survival .

- Formation of Key Intermediates: Utilizing reactions such as nucleophilic substitutions or coupling reactions to build the core structure.

- Final Cyclization: This step often involves cyclization reactions that yield the final product with the desired pharmacophore.

For detailed synthetic procedures, specific methodologies may vary across different research articles but generally follow established organic synthesis protocols tailored for complex heterocyclic compounds .

Studies have indicated that Canertinib interacts with various cellular transporters, notably OATP1B3, which may affect its hepatic metabolism and disposition . Understanding these interactions is crucial for predicting potential drug-drug interactions and optimizing therapeutic regimens.

Moreover, Canertinib's interaction with other signaling pathways such as AKT and ERK has been extensively studied to elucidate its comprehensive biological effects on cancer cell signaling networks .

Several compounds exhibit similar mechanisms or structures to Canertinib. Notable examples include:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Gefitinib | Epidermal Growth Factor Receptor Inhibitor | FDA-approved for non-small cell lung cancer |

| Erlotinib | Epidermal Growth Factor Receptor Inhibitor | Used primarily for lung cancer treatment |

| Lapatinib | Dual inhibitor of HER2 and EGFR | Effective against HER2-positive breast cancer |

| Afatinib | Irreversible inhibitor of ErbB family | Targets multiple ErbB receptors simultaneously |

Canertinib's uniqueness lies in its pan-ErbB inhibition profile, allowing it to target multiple receptors simultaneously, which may offer advantages over more selective inhibitors like gefitinib or erlotinib that primarily target only one receptor type .

The synthetic pathway to canertinib relies on several critical intermediate compounds that form the foundation of the quinazoline core structure. The primary starting materials include substituted anthranilic acid derivatives and specific quinazoline precursors that undergo systematic transformations to achieve the desired molecular framework [1].

The most significant intermediate compound identified in canertinib synthesis is 4-chloro-6-nitro-7-fluoro-quinazoline, which serves as the central scaffold for subsequent functionalization reactions [1]. This intermediate is typically prepared through cyclization reactions involving 2-amino-5-nitrobenzoic acid derivatives under controlled conditions. The presence of the 4-chloro substituent provides the necessary electrophilic center for nucleophilic substitution reactions with aniline derivatives [2].

Another crucial intermediate is 4-[(3-chloro-4-fluorophenyl)amino]-6-nitro-7-[3-(4-morpholinyl)-1-propoxy]quinazoline, which represents the product after morpholinopropoxy group incorporation and aniline substitution [1]. This compound undergoes nitro reduction to yield the corresponding amino derivative, which subsequently participates in acrylamide formation through acylation reactions [3].

The synthesis also involves 7-fluoro-quinazolin-3-one as a key starting material, which undergoes nitration, chlorination, and condensation reactions to generate the required substitution pattern [1]. The fluorine substituent at position 7 serves as a leaving group that facilitates nucleophilic displacement by the morpholinopropoxy chain during the etherification step [2].

Additional intermediates include various quinazoline-2-carboxylic acid derivatives and 4-chloroquinazoline compounds with different substitution patterns at positions 6 and 7 [4]. These intermediates allow for systematic introduction of functional groups in a controlled manner, enabling optimization of reaction conditions and yields throughout the synthetic sequence [5].

Optimization of Acrylamide Side Chain Incorporation

The incorporation of the acrylamide side chain represents one of the most critical steps in canertinib synthesis, requiring precise control of reaction conditions to achieve optimal yields and minimize side product formation [3] [6]. The acrylamide moiety is typically introduced through acylation of the corresponding 6-amino quinazoline intermediate using either acryloyl chloride with base or acrylic acid with coupling reagents [3].

Research has demonstrated that the choice of acylating agent significantly impacts both reaction efficiency and product purity [6]. Acryloyl chloride in the presence of triethylamine or other organic bases provides rapid acylation but requires careful temperature control to prevent polymerization of the acrylic component [3]. Alternatively, acrylic acid activation using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride offers improved selectivity and reduced side product formation [6].

Temperature optimization studies reveal that maintaining reaction temperatures between 0°C and 25°C during acrylamide formation minimizes competitive reactions and Michael addition side products [7]. Extended reaction times at elevated temperatures can lead to degradation of the acrylamide functionality and formation of complex impurity profiles that complicate purification procedures [7].

Solvent selection plays a crucial role in acrylamide incorporation efficiency. Aprotic solvents such as dimethylformamide, tetrahydrofuran, and dichloromethane provide optimal conditions for acylation reactions while minimizing hydrolysis of reactive intermediates [3]. The addition of molecular sieves or other drying agents helps maintain anhydrous conditions essential for high-yield acrylamide formation [8].

Process analytical technology implementation has enabled real-time monitoring of acrylamide incorporation reactions, allowing for precise endpoint determination and improved batch-to-batch consistency [9]. In-line spectroscopic methods can detect completion of acylation reactions and identify the formation of process-related impurities before they reach significant levels [9].

Morpholinopropoxy Group Functionalization Strategies

The installation of the morpholinopropoxy substituent at position 7 of the quinazoline core requires sophisticated functionalization strategies that ensure high regioselectivity and chemical yields [10] [11]. This transformation typically involves nucleophilic aromatic substitution of a fluorine or chlorine leaving group by 3-(4-morpholinyl)-1-propanol under basic conditions [1] [2].

The choice of base system significantly influences the efficiency of morpholinopropoxy incorporation. Sodium hydride in dimethylformamide provides strong basicity necessary for deprotonation of the propanol component, facilitating nucleophilic attack on the electron-deficient quinazoline ring [1]. However, safety considerations associated with sodium hydride handling have prompted investigation of alternative base systems [9].

Potassium carbonate in polar aprotic solvents offers a safer alternative while maintaining adequate reactivity for the etherification reaction [2]. The heterogeneous nature of potassium carbonate allows for easier workup procedures and reduces the formation of basic impurities that can complicate purification steps [4].

Temperature control during morpholinopropoxy installation is critical for achieving optimal yields and minimizing side reactions [10]. Reactions conducted at 50-80°C provide sufficient activation energy for nucleophilic substitution while preventing thermal decomposition of sensitive functional groups [1]. Higher temperatures can lead to elimination reactions and formation of alkene-containing byproducts [10].

Continuous extraction techniques have been developed for large-scale morpholinopropoxy functionalization, enabling efficient separation of product from reaction mixtures [9]. Liquid-liquid extraction using appropriate solvent systems allows for removal of inorganic salts and excess reagents while maintaining product integrity [9].

The morpholine ring conformation and electronic properties significantly impact the nucleophilicity of the propanol chain [12]. Computational studies have revealed that the oxygen atom in the morpholine ring affects the electron density distribution, influencing the reactivity of the attached propanol group during nucleophilic substitution reactions [12] [13].

Industrial-Scale Production Challenges

Industrial-scale production of canertinib faces numerous technical and operational challenges that require comprehensive solutions to ensure consistent product quality and manufacturing efficiency [14] [15] [16]. The complex multi-step synthetic pathway involves several reaction types that present unique scaling considerations and potential failure modes [9] [5].

Heat management represents a primary concern during large-scale synthesis, particularly for exothermic reactions involving electrophilic aromatic substitution and acylation steps [17]. Industrial reactors must be equipped with adequate cooling systems and temperature monitoring to prevent thermal runaway conditions that could lead to product degradation or safety hazards [17]. The heat transfer characteristics differ significantly between laboratory and industrial scales, requiring careful process optimization and validation [16].

Impurity control becomes increasingly challenging at industrial scale due to the accumulation of trace contaminants over multiple reaction steps [18] [19]. Process-related impurities arising from incomplete reactions, side reactions, or degradation pathways must be identified and controlled within acceptable limits [18]. Advanced analytical techniques including high-performance liquid chromatography and mass spectrometry are essential for impurity profiling and method validation [19].

Raw material supply chain management poses significant challenges for quinazoline production, particularly given the reliance on specialized chemical intermediates [15]. The geographical concentration of certain precursor manufacturing in specific regions creates supply vulnerabilities that can disrupt production schedules [15]. Alternative sourcing strategies and vendor qualification programs are necessary to maintain production continuity [15].

Environmental compliance requirements add complexity to large-scale canertinib production, particularly regarding solvent emissions and waste stream management [15]. The use of organic solvents such as dimethylformamide and dichloromethane requires investment in emission control technologies and waste treatment systems [15]. Regulatory changes in environmental standards can necessitate process modifications or equipment upgrades [15].

Quality control systems must be designed to handle the increased complexity of industrial-scale production while maintaining pharmaceutical-grade standards [20] [21]. Statistical process control methods enable real-time monitoring of critical quality parameters and early detection of process deviations [21]. Implementation of Quality by Design principles helps ensure robust manufacturing processes that consistently deliver products meeting specifications [16].

Column chromatography purification methods commonly used in laboratory synthesis are often impractical at industrial scale due to solvent consumption and processing time requirements [9]. Development of alternative purification strategies including crystallization, liquid-liquid extraction, and solid-phase extraction becomes essential for economically viable large-scale production [9] [22].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Mechanism of Action

Other CAS

Wikipedia

Dates

2: Tang J, Qian Y, Li H, Kopecky BJ, Ding D, Ou HC, DeCook R, Chen X, Sun Z, Kobel M, Bao J. Canertinib induces ototoxicity in three preclinical models. Hear Res. 2015 Oct;328:59-66. doi: 10.1016/j.heares.2015.07.002. Epub 2015 Jul 7. PubMed PMID: 26163095; PubMed Central PMCID: PMC4581429.

3: Minocha M, Khurana V, Qin B, Pal D, Mitra AK. Enhanced brain accumulation of pazopanib by modulating P-gp and Bcrp1 mediated efflux with canertinib or erlotinib. Int J Pharm. 2012 Oct 15;436(1-2):127-34. doi: 10.1016/j.ijpharm.2012.05.038. Epub 2012 Jun 9. PubMed PMID: 22688250; PubMed Central PMCID: PMC3573846.

4: Djerf Severinsson EA, Trinks C, Gréen H, Abdiu A, Hallbeck AL, Stål O, Walz TM. The pan-ErbB receptor tyrosine kinase inhibitor canertinib promotes apoptosis of malignant melanoma in vitro and displays anti-tumor activity in vivo. Biochem Biophys Res Commun. 2011 Oct 28;414(3):563-8. doi: 10.1016/j.bbrc.2011.09.118. Epub 2011 Oct 1. PubMed PMID: 21982771.

5: Nordigården A, Zetterblad J, Trinks C, Gréen H, Eliasson P, Druid P, Lotfi K, Rönnstrand L, Walz TM, Jönsson JI. Irreversible pan-ERBB inhibitor canertinib elicits anti-leukaemic effects and induces the regression of FLT3-ITD transformed cells in mice. Br J Haematol. 2011 Oct;155(2):198-208. doi: 10.1111/j.1365-2141.2011.08819.x. Epub 2011 Aug 16. PubMed PMID: 21848891.

6: Prasasya RD, Vang KZ, Kreeger PK. A multivariate model of ErbB network composition predicts ovarian cancer cell response to canertinib. Biotechnol Bioeng. 2012 Jan;109(1):213-24. doi: 10.1002/bit.23297. Epub 2011 Aug 23. PubMed PMID: 21830205; PubMed Central PMCID: PMC3786202.

7: Trinks C, Severinsson EA, Holmlund B, Gréen A, Gréen H, Jönsson JI, Hallbeck AL, Walz TM. The pan-ErbB tyrosine kinase inhibitor canertinib induces caspase-mediated cell death in human T-cell leukemia (Jurkat) cells. Biochem Biophys Res Commun. 2011 Jul 8;410(3):422-7. doi: 10.1016/j.bbrc.2011.05.148. Epub 2011 Jun 6. PubMed PMID: 21669187.

8: Trinks C, Djerf EA, Hallbeck AL, Jönsson JI, Walz TM. The pan-ErbB receptor tyrosine kinase inhibitor canertinib induces ErbB-independent apoptosis in human leukemia (HL-60 and U-937) cells. Biochem Biophys Res Commun. 2010 Feb 26;393(1):6-10. doi: 10.1016/j.bbrc.2010.01.055. Epub 2010 Jan 22. PubMed PMID: 20096663.

9: Galmarini CM. Canertinib pfizer. IDrugs. 2004 Jan;7(1):58-63. Review. PubMed PMID: 14730468.